molecular formula C21H16ClN3O4S2 B2579852 1-(2-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-56-5

1-(2-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2579852
CAS RN: 942009-56-5
M. Wt: 473.95
InChI Key: NNROLIPWAPFVMF-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16ClN3O4S2 and its molecular weight is 473.95. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pesticidal Applications

Compounds with similar structures have been synthesized and evaluated as pesticidal agents . They have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth . This suggests that our compound could potentially be used in the development of new pesticides.

Optoelectronics

The compound could have applications in the field of optoelectronics . The degree of charge transfer in similar compounds has been found to increase with an increase in solvent polarity . This property could be exploited in the development of optoelectronic devices.

Analytical Tools

The compound’s excited state intramolecular proton transfer (ESIPT) reaction is gradually inhibited by increasing solvent polarity . This property could be used to develop new analytical tools that rely on changes in solvent polarity.

Hydrogen Bond Research

The compound could be used in research into hydrogen bonds . The solvent effect on the hydrogen bond dynamical process has been analyzed theoretically for similar compounds . This could provide valuable insights into the nature of hydrogen bonds.

Synthesis of Naphthalene Derivatives

The compound could be used in the synthesis of naphthalene derivatives . Similar compounds have been used as key materials for making naphthalene .

Photophysical Phenomena Research

The compound could be used in research into photophysical phenomena . Distinguishing photophysical phenomena have been observed in similar compounds in different solvents . This could provide valuable insights into the behavior of these compounds under different conditions.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4S2/c1-31(28,29)15-7-8-17-18(10-15)30-21(23-17)24-20(27)14-6-9-19(26)25(12-14)11-13-4-2-3-5-16(13)22/h2-10,12H,11H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNROLIPWAPFVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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